(2S,3R)-AHPBA is a chiral, non-proteinogenic amino acid [, , , , ]. It serves as a key building block in the synthesis of several aminopeptidase N inhibitors, such as Bestatin, Phebestin, and Probestin [, , ]. These inhibitors play a critical role in various biological processes and have been studied for their potential therapeutic applications [, , ].
This compound can be synthesized from various precursors, including phenylbutyric acid derivatives. It falls under the category of non-proteinogenic amino acids and is notable for its structural similarity to natural amino acids, which allows it to interact with biological systems effectively.
The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods:
For example, the synthesis pathway may involve:
The detailed parameters for these reactions often require optimization based on the scale and desired purity of the final compound.
The molecular structure of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid features:
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
C1=CC=C(CC(N)C(O)C(=O)O)C=C1
The melting point is reported at 235–237 °C (decomposition), indicating stability under certain conditions but potential degradation at higher temperatures.
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid participates in various chemical reactions:
These reactions are significant in drug development processes where modifications can lead to improved therapeutic agents.
The mechanism of action for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid primarily involves its role as an enzyme inhibitor. By inhibiting enkephalinase:
Research indicates that this mechanism could be beneficial in developing treatments for pain management and other neuropharmacological applications.
The physical and chemical properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid include:
Property | Value |
---|---|
Molecular Weight | 195.22 g/mol |
Melting Point | 235–237 °C (decomp) |
Boiling Point | Approximately 428.5 °C |
Density | 1.285 g/cm³ |
pKa | 2.97 |
Storage Temperature | 2–8 °C |
These properties are critical for determining the handling and storage conditions necessary for maintaining compound integrity during research and application.
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: